N-hydroxy-2-phenyl-1-hydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

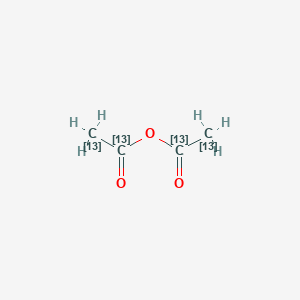

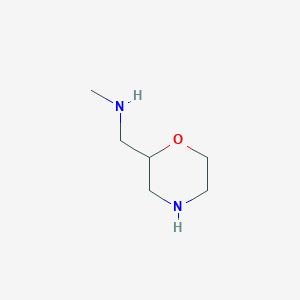

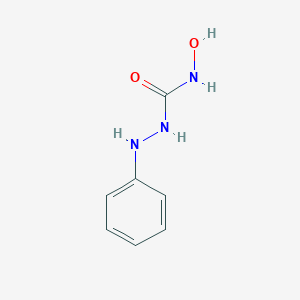

N-hydroxy-2-phenyl-1-hydrazinecarboxamide, also known as 1-anilino-3-hydroxyurea, is a compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 g/mol . The compound is also known by several other names, including 3-hydroxy-1-(phenylamino)urea .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) . The canonical SMILES representation is C1=CC=C(C=C1)NNC(=O)NO . Physical And Chemical Properties Analysis

N-hydroxy-2-phenyl-1-hydrazinecarboxamide has a molecular weight of 167.17 g/mol . It has a computed XLogP3 value of 0.6 . The compound has 4 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 167.069476538 g/mol . The topological polar surface area is 73.4 Ų . The compound has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“N-hydroxy-2-phenyl-1-hydrazinecarboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Copper(II) Complex Bio-Active Application

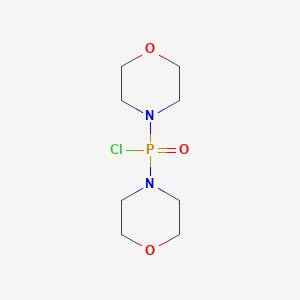

This compound has been used in the synthesis of N–N Azo and Hydrazine Phenyl Ligand Derivatives for Copper(II) Complex Bio-Active Application . Copper(II) complexes possess a broad spectrum of medicinal importance with less toxicity. The ligands derived from Schiff base of azo- and phenyl hydrazine-based ligands and their derivatives exhibit potentially better biological activity .

Life Science Research Solutions

“N-hydroxy-2-phenyl-1-hydrazinecarboxamide” is used in life science research solutions . It can be used in various biochemical research and development processes.

Antimalarial Activity

The compound “1-anilino-3-hydroxyurea” has been used in the synthesis of 5-anilino-3- (hetero)arylpyrazoles, which have shown antiplasmodial activity in in vitro assays . These compounds have been identified as potential replacements for conventional antibiotics, which are suffering from side effects as well as microbial resistance .

Hydroxyurea Therapeutic Applications

Hydroxyurea, a class of compounds to which “1-anilino-3-hydroxyurea” belongs, has been used in treating chronic myeloproliferative disorders and is considered a staple agent in sickle anemia therapy . Recently, it has also shown promise in preventing cognitive decline in Alzheimer’s disease .

Synthesis of Naphthoquinone Derivatives

“N-hydroxy-2-phenyl-1-hydrazinecarboxamide” can be used in the preparation of naphthoquinone derivatives with anilines . These derivatives have various applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-anilino-3-hydroxyurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLKQXBEOQILJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377227 |

Source

|

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-phenyl-1-hydrazinecarboxamide | |

CAS RN |

121933-76-4 |

Source

|

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.